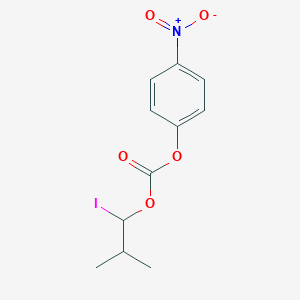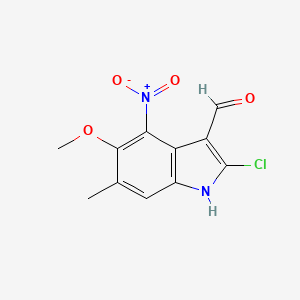
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique substituents, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, nitration, and alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like alkyl halides.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various halogenated, nitrated, and alkylated indole derivatives.
Scientific Research Applications
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A simpler analog with similar reactivity but lacking the chloro, methoxy, methyl, and nitro substituents.
5-nitroindole: Shares the nitro group but differs in other substituents.
6-methylindole: Contains the methyl group but lacks other substituents.
Uniqueness
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is unique due to its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
73355-48-3 |
|---|---|
Molecular Formula |
C11H9ClN2O4 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O4/c1-5-3-7-8(6(4-15)11(12)13-7)9(14(16)17)10(5)18-2/h3-4,13H,1-2H3 |
InChI Key |
GKNBYQDOKIIBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2)Cl)C=O)C(=C1OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
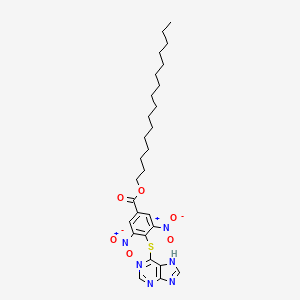

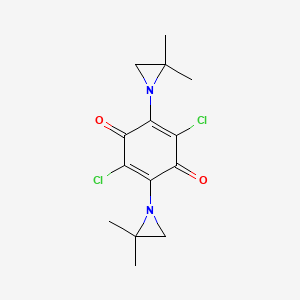
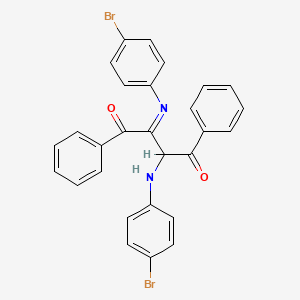

![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
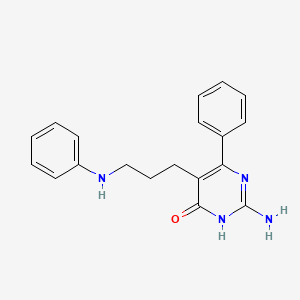
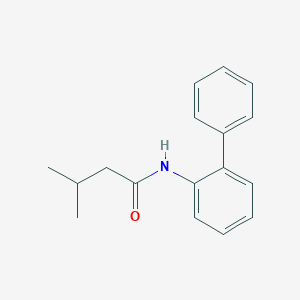
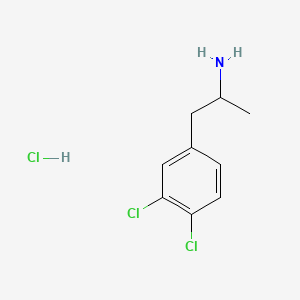
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
